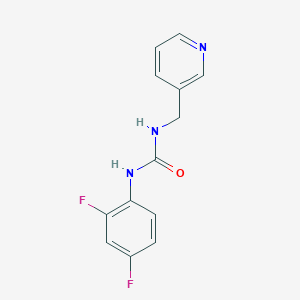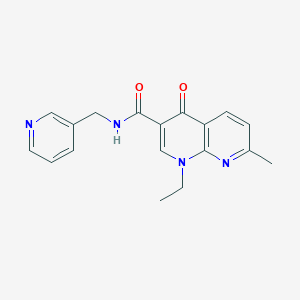
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone, commonly known as DDE, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DDE is a derivative of the natural compound aporphine, which is found in various plant species.
Mechanism of Action
The mechanism of action of DDE is not well understood. However, studies suggest that DDE may exert its effects by inhibiting various enzymes and signaling pathways in cells. DDE has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation. Additionally, DDE has been reported to inhibit the activity of various kinases, including protein kinase C (PKC) and extracellular signal-regulated kinase (ERK).
Biochemical and Physiological Effects
DDE has been shown to exhibit various biochemical and physiological effects. Studies suggest that DDE may induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, DDE has been reported to exhibit anti-angiogenic properties, which may prevent the formation of new blood vessels in tumors. DDE has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
DDE has several advantages and limitations for lab experiments. One of the major advantages of DDE is its potential to exhibit potent anticancer and antimicrobial properties. Additionally, DDE can be easily synthesized using a multi-step process. However, the use of DDE in lab experiments requires expertise in organic synthesis and the handling of hazardous chemicals. Additionally, the mechanism of action of DDE is not well understood, which may limit its applications in certain fields.
Future Directions
There are several future directions for the research on DDE. One of the potential future directions is to investigate the mechanism of action of DDE in more detail. Additionally, the potential applications of DDE in various fields, including pharmacology and environmental science, need to be explored further. Furthermore, the development of more efficient and safer methods for synthesizing DDE may facilitate its use in lab experiments. Finally, the potential side effects of DDE need to be investigated to ensure its safety for use in humans.
Synthesis Methods
DDE can be synthesized using a multi-step process involving the reaction of aporphine with various reagents. The synthesis of DDE involves the use of hazardous chemicals and requires expertise in organic synthesis. Therefore, it is crucial to follow safety protocols while synthesizing DDE.
Scientific Research Applications
DDE has potential applications in various fields, including pharmacology, biochemistry, and environmental science. DDE has been reported to exhibit anticancer, antifungal, and anti-inflammatory properties. Additionally, DDE has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for the development of antimicrobial agents.
properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O6/c1-20-15-4-3-5-16(21-2)18(15)24-11-13(19)12-6-7-14-17(10-12)23-9-8-22-14/h3-7,10H,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOCWVAAUHPDBQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCC(=O)C2=CC3=C(C=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,6-dimethoxyphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-7-[(2-methylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5775230.png)

![N-(5-chloro-2-methoxyphenyl)-N'-[2-(methylthio)phenyl]urea](/img/structure/B5775239.png)


![N-(3-methoxyphenyl)-N'-[5-(3-methylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5775271.png)

![N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5775281.png)

![ethyl 5-ethyl-2-{[(2-methylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5775303.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5775304.png)

